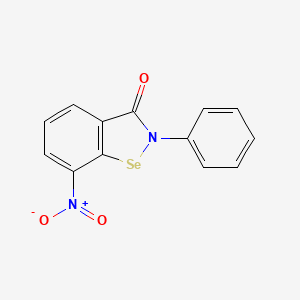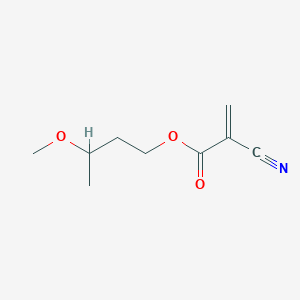
Femoxetine
Descripción general
Descripción
Femoxetine (INN; tentative brand name Malexil; developmental code name FG-4963) is a drug related to paroxetine that was being developed as an antidepressant by Danish pharmaceutical company Ferrosan in 1975 before acquisition of the company by Novo Nordisk .
Synthesis Analysis
A concise enantioselective synthesis of (-)-paroxetine (Paxil) and (-)-femoxetine has been achieved. Key to these syntheses is a N-heterocyclic carbene catalyzed homoenolate addition to a nitroalkene followed by in situ reduction of the nitro-group to rapidly access δ-lactams .Molecular Structure Analysis
The molecular formula of Femoxetine is C20H25NO2 . The structure of Femoxetine has been studied by vibrational circular dichroism (VCD) spectroscopy .Chemical Reactions Analysis
Structure-activity relationships for 25 structural variants around the 5-hydroxytryptamine (5-HT) uptake inhibitors paroxetine and femoxetine have been investigated . The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants, has been studied .Aplicaciones Científicas De Investigación
Antibacterial Effects Femoxetine, an antidepressant drug, and its stereo-isomeric analogs have demonstrated notable antibacterial effects against diarrhea-producing Enterobacteriaceae. Specifically, the trans forms of femoxetine exhibit more potent antibacterial activity compared to their cis counterparts. This suggests a potential role for psychopharmacologically active agents, including femoxetine and its analogs, in developing new antimicrobial drugs. Furthermore, the bacterial model may be useful for studying interactions of neuropharmacological agents with biological membranes (Kristiansen, Mortensen, & Gaarslev, 2009).
Pharmacokinetics and Metabolism Research has explored the metabolism of femoxetine, revealing that it is primarily metabolized in the liver through oxidation and demethylation. This process results in various metabolites, indicating that nearly all femoxetine is metabolized. The metabolic patterns of femoxetine in monkeys and humans are very similar, with about 50% being excreted as one demethylated metabolite. This study contributes to understanding the pharmacokinetics of femoxetine in different species (Larsson & Lund, 2009).
Inhibition of HIV Replication Femoxetine has been identified as an inhibitor of HIV-1 replication at non-toxic concentrations. This indicates that femoxetine, along with its derivatives, could potentially be used in combination with other antiretroviral therapies for HIV-1 infected patients, particularly those with AIDS-related dementia (Kristiansen & Hansen, 2000).
Influence on Migraine Prophylaxis Femoxetine, a 5-HT uptake inhibitor, has been compared with propranolol for migraine prophylaxis. Despite not showing significant superiority over propranolol, femoxetine displayed some beneficial effects in reducing migraine symptoms. Its potential value lies in its infrequent subjective side effects, suggesting its suitability for a subgroup of migraine patients (Andersson & Petersen, 2009).
Chemical Synthesis Advancements Research has focused on the chemical synthesis of femoxetine, notably through a N-heterocyclic carbene catalyzed homoenolate addition to nitroalkenes. This approach provides a concise and enantioselective synthesis method, significantly contributing to the pharmaceutical production of femoxetine (White, Ozboya, Flanigan, & Rovis, 2014).
Effect on Reproductive Axis in Fish In a study concerning the effect of fluoxetine on the reproductive axis in goldfish, it was found that the drug disrupts reproductive physiology at environmentally relevant concentrations. Though directly focused on fluoxetine, this research provides insight into the potential ecological impacts of serotonin reuptake inhibitors, a category to which femoxetine belongs (Mennigen et al., 2010).
Potential in Neuropathic Pain Treatment Ammoxetine, a novel serotonin and norepinephrine reuptake inhibitor similar to femoxetine, has been evaluated for its analgesic properties in various animal models of pain. This study's findings on ammoxetine provide potential insights into the use of femoxetine and related compounds in treating neuropathic pain (Zhang et al., 2016).
Propiedades
IUPAC Name |
(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSFTALXCYKKFQ-YLJYHZDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208576 | |
| Record name | Femoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Femoxetine | |
CAS RN |
59859-58-4 | |
| Record name | (+)-Femoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59859-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Femoxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059859584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Femoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEMOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y719ZLX8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)
![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)
![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)










![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)